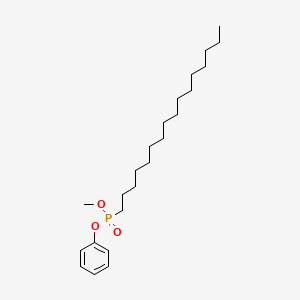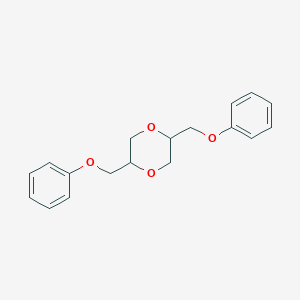![molecular formula C15H12N2S B14306358 2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol CAS No. 112251-29-3](/img/structure/B14306358.png)
2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety linked to a benzene ring through a thiol group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol typically involves the condensation of an indole derivative with a benzene thiol derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . This indole core can then be further functionalized to introduce the thiol group and the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Amines and thiols.
Substitution: Halogenated or sulfonated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function . These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide
- **N-Methyl-4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}benzene-1-thiol
Uniqueness
2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol is unique due to its specific combination of an indole moiety with a benzene thiol group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
112251-29-3 |
|---|---|
Molekularformel |
C15H12N2S |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
2-(1H-indol-3-ylmethylideneamino)benzenethiol |
InChI |
InChI=1S/C15H12N2S/c18-15-8-4-3-7-14(15)17-10-11-9-16-13-6-2-1-5-12(11)13/h1-10,16,18H |
InChI-Schlüssel |
UMDLGJWKVRDDAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=CC=C3S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


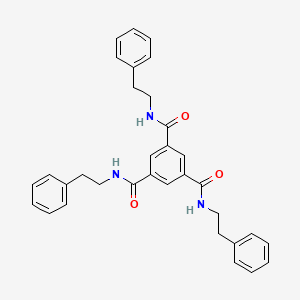
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
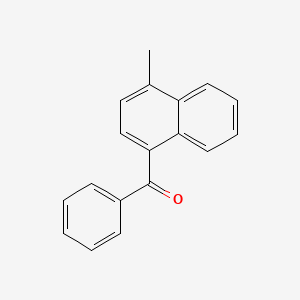
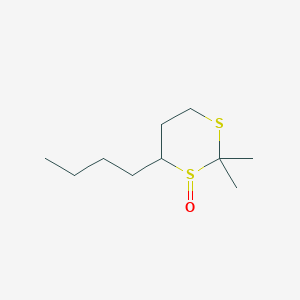
![2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B14306305.png)
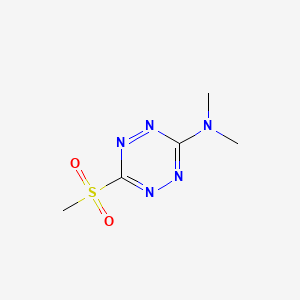
![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14306330.png)
![1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14306337.png)
![Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride](/img/structure/B14306340.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)
